Technical Guide: Biological Activity & Therapeutic Potential of 5,5-Dimethylthiazolidine-4-carboxylic Acid Derivatives
Technical Guide: Biological Activity & Therapeutic Potential of 5,5-Dimethylthiazolidine-4-carboxylic Acid Derivatives
Executive Summary
This technical guide analyzes the pharmacological profile of 5,5-dimethylthiazolidine-4-carboxylic acid (DT4C) and its derivatives. Distinct from the parent thiazolidine-4-carboxylic acid (thioproline), the 5,5-dimethyl substitution (derived from the penicillamine scaffold) introduces critical conformational constraints that alter receptor binding kinetics and metabolic stability. This guide explores their utility as reverse transformation agents in oncology, neuraminidase inhibitors in virology, and chemoprotective antioxidants .
Part 1: Chemical Scaffold & Pharmacophore Analysis
Structural Logic
The DT4C scaffold is a sulfur-containing non-proteinogenic amino acid.[1] Its core value in medicinal chemistry lies in the gem-dimethyl group at C5 , which restricts the flexibility of the thiazolidine ring, forcing it into a specific envelope conformation.
-
Scaffold Origin: Condensation of Penicillamine (
-dimethylcysteine) with aldehydes/ketones. -
Conformational Lock: The C5-dimethyls sterically hinder ring puckering, stabilizing the molecule against spontaneous ring-opening oxidation, a common liability in simple thioprolines.
-
Pharmacophore Points:
-
N3 (Secondary Amine): Key for hydrogen bonding and N-acylation (prodrug design).
-
C2 Position: The "diversity vector" where aromatic aldehydes introduce lipophilic side chains for target specificity.
-
C4 Carboxylate: Essential for mimicking the C-terminus of proline; critical for recognition by amino acid transporters and dehydrogenase enzymes.
-
Structure-Activity Relationship (SAR) Visualization
Figure 1: SAR map of the DT4C scaffold highlighting the functional impact of modifications at key positions.
Part 2: Therapeutic Applications & Mechanisms[2][3][4]
Oncology: Reverse Transformation & Contact Inhibition
Unlike cytotoxic agents that kill cells via DNA damage, DT4C derivatives function as differentiating agents . They are capable of inducing "reverse transformation," restoring the normal phenotype of cancer cells.
-
Mechanism: Restoration of Contact Inhibition . Malignant cells lose the ability to stop dividing when they touch neighboring cells. DT4C derivatives re-sensitize the cell membrane signaling complex (involving E-cadherin and
-catenin), halting uncontrolled proliferation in the G1 phase. -
Key Derivative: N-Acetyl-5,5-dimethylthiazolidine-4-carboxylic acid . The acetylation increases cellular uptake. Once intracellular, it may be hydrolyzed to release the active free amine or act directly to modulate surface glycoproteins.
Virology: Influenza Neuraminidase Inhibition
DT4C derivatives serve as transition-state analogues for the influenza virus neuraminidase enzyme.
-
Mechanism: The thiazolidine ring mimics the distorted conformation of the sialyl cation intermediate.
-
Potency Driver: Substitution at C2 with lipophilic groups (e.g., p-alkoxyphenyl) enhances binding to the hydrophobic pocket of the neuraminidase active site, blocking viral release from host cells.
Chemoprotection & Antioxidant Activity
The scaffold acts as a "masked" sulfhydryl donor.
-
Oxidative Stress: Under oxidative stress, the ring can open to release Penicillamine, a potent scavenger of heavy metals and reactive oxygen species (ROS).
-
Metal Chelation: C4-Carboxylate and N3-Amine act as bidentate ligands. Copper(II) complexes of DT4C derivatives have shown dual activity: scavenging free radicals while exhibiting cytotoxicity against colon cancer lines (HCT116) via DNA intercalation.
Part 3: Experimental Protocols
Synthesis of 2-Aryl-5,5-dimethylthiazolidine-4-carboxylic Acids
This protocol synthesizes C2-substituted derivatives using Penicillamine and various aromatic aldehydes.
Reagents:
-
D-Penicillamine (10 mmol)[2]
-
Substituted Benzaldehyde (10 mmol) (e.g., 4-methoxybenzaldehyde)
-
Solvent: Ethanol/Water (1:1 v/v) or Acetone (anhydrous for 2,2-dimethyl)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.49 g (10 mmol) of D-Penicillamine in 20 mL of Ethanol:Water (1:1) mixture in a round-bottom flask.
-
Condensation: Add 10 mmol of the chosen aromatic aldehyde dropwise while stirring.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–6 hours. Monitor reaction progress via TLC (Silica gel; Mobile phase: n-Butanol:Acetic Acid:Water 4:1:1). Look for the disappearance of the aldehyde spot.
-
Crystallization: Allow the solution to cool to room temperature, then refrigerate at 4°C overnight. The thiazolidine derivative will precipitate as a solid.[3]
-
Purification: Filter the precipitate and wash with cold ether to remove unreacted aldehyde. Recrystallize from hot ethanol to obtain pure crystals.
-
Validation: Verify structure using ¹H-NMR. The C2-proton signal (singlet or doublet depending on stereochemistry) typically appears between
5.5–6.5 ppm.
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC50 values against tumor cell lines (e.g., HeLa, MCF-7).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Add DT4C derivatives dissolved in DMSO (final DMSO < 0.1%) at serial dilutions (e.g., 1–100
M). -
Incubation: Incubate for 48 hours.
-
Labeling: Add 10
L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. -
Solubilization: Discard supernatant and add 100
L DMSO to dissolve formazan crystals. -
Read: Measure absorbance at 570 nm. Calculate cell viability relative to control.
Part 4: Quantitative Data Summary
Table 1: Comparative Biological Activity of Thiazolidine Derivatives
| Compound Class | Substitution (C2/N3) | Primary Target | Activity Metric (Ref) |
| Parent DT4C | Unsubstituted | Tumor Cell Membrane | Induces Contact Inhibition [1] |
| N-Acetyl-DT4C | N-Acetyl | Immune Modulation | Enhanced lymphocyte activation [2] |
| 2-(4-Methoxyphenyl) | C2-Aryl | Influenza Neuraminidase | IC50: ~15 |
| Cu(II)-Complex | Cu-Chelate | DNA (Intercalation) | IC50: 12.8 |
| 2-Isopropyl | C2-Alkyl | Antioxidant | High DPPH scavenging rate [5] |
Part 5: Mechanism of Action Pathway
Figure 2: Dual mechanism of action illustrating the reverse transformation pathway and antioxidant chemoprotection.
References
-
Brugarolas, A., & Gosalvez, M. (1980).[4] Treatment of cancer by an inducer of reverse transformation.[4][5][6] The Lancet.[5][7] Link
-
Weber, H., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors.[8] Journal of Medicinal Chemistry. Link
-
Gudasi, K.B., et al. (2007). DNA binding, nuclease, and colon cancer cell inhibitory activity of a Cu(II) complex of a thiazolidine-4-carboxylic acid derivative. Journal of Inorganic Biochemistry.[5] Link
-
Al-Masoudi, N.A., et al. (2021). Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity.[1][9] Annals of R.S.C.B. Link
-
Biosynth. N-Acetyl-thiazolidine 4-carboxylic acid Product Monograph.Link
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